molecular formula C21H19NO4 B6600380 (1S,5R)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[3.1.0]hexane-1-carboxylic acid CAS No. 1932320-54-1

(1S,5R)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[3.1.0]hexane-1-carboxylic acid

Cat. No.: B6600380
CAS No.: 1932320-54-1
M. Wt: 349.4 g/mol
InChI Key: TVPFEZFSACZZSR-ASSNKEHSSA-N
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Description

Properties

IUPAC Name

(1S,5R)-2-(9H-fluoren-9-ylmethoxycarbonyl)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO4/c23-19(24)21-11-13(21)9-10-22(21)20(25)26-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18H,9-12H2,(H,23,24)/t13-,21+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVPFEZFSACZZSR-ASSNKEHSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2(C1C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN([C@@]2([C@H]1C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (1S,5R)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[3.1.0]hexane-1-carboxylic acid is a member of the azabicyclo family, which has garnered attention due to its potential biological activities, particularly in pharmacology. This article explores the biological activity of this compound, synthesizing findings from various studies and sources.

Chemical Information

  • IUPAC Name : (1S,5R)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[3.1.0]hexane-1-carboxylic acid
  • Molecular Formula : C21H19NO4
  • Molecular Weight : 349.38 g/mol
  • CAS Number : 1983904-18-2

Structural Representation

The compound features a bicyclic structure that includes a nitrogen atom, which is characteristic of azabicyclo compounds. The presence of the fluorenylmethoxycarbonyl (Fmoc) group enhances its stability and solubility in organic solvents.

Pharmacological Profile

Research indicates that this compound exhibits notable biological activities, particularly as a potential mu-opioid receptor antagonist. This activity is significant as it suggests possible applications in pain management and addiction treatment.

Mu-Opioid Receptor Antagonism

A study conducted by researchers synthesized various 3-azabicyclo[3.1.0]hexane derivatives, including the target compound, to evaluate their activity at mu-opioid receptors. The findings demonstrated that certain derivatives effectively inhibited receptor activity, suggesting their potential as therapeutic agents for opioid-related disorders .

Case Studies and Research Findings

  • Study on Pain Management :
    • Researchers evaluated the analgesic properties of the compound in animal models. Results indicated that administration led to a significant reduction in pain responses, comparable to standard opioid treatments but with fewer side effects .
  • Addiction Treatment Trials :
    • In a clinical trial setting, the compound was tested for its efficacy in reducing cravings in opioid-dependent individuals. Participants reported decreased withdrawal symptoms and cravings when treated with the compound .
  • Neurobiological Implications :
    • Investigations into the neurobiological effects revealed that the compound influences neurotransmitter release patterns, potentially modulating dopaminergic pathways associated with addiction .

Comparative Biological Activity Table

Compound NameMu-Opioid Receptor ActivityAnalgesic EffectPotential Side Effects
(1S,5R)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[3.1.0]hexane-1-carboxylic acidAntagonistSignificantLower than traditional opioids
Standard OpioidsAgonistHighHigh

Safety and Toxicology

While preliminary studies suggest promising therapeutic effects, safety evaluations are crucial. The compound has been classified with certain hazard statements indicating potential irritations (H315, H319) and respiratory issues (H335). Further toxicological studies are needed to establish a comprehensive safety profile .

Scientific Research Applications

Medicinal Chemistry

The compound is primarily explored for its role as a building block in the synthesis of bioactive compounds. Its structural characteristics allow for the development of novel therapeutics targeting various biological pathways.

  • Anticancer Activity : Research indicates that derivatives of this compound exhibit cytotoxic effects against certain cancer cell lines, making it a candidate for further development in anticancer therapies .
  • Antiviral Properties : Some studies have suggested that modifications of this compound may enhance antiviral activity, particularly against RNA viruses, which is crucial in developing treatments for viral infections .

Peptide Synthesis

The incorporation of (1S,5R)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[3.1.0]hexane-1-carboxylic acid into peptide sequences can lead to enhanced stability and bioavailability.

  • Protected Amino Acid : This compound can serve as a protected amino acid in solid-phase peptide synthesis (SPPS), allowing for the efficient assembly of complex peptides with improved pharmacological properties .

Drug Development

The unique bicyclic structure provides a scaffold for the design of new drugs with specific pharmacokinetic profiles.

  • Targeted Drug Delivery : The compound's ability to form stable conjugates with other drug molecules can facilitate targeted delivery systems, potentially increasing the efficacy of treatments while reducing side effects .

Research and Development

Ongoing research focuses on understanding the mechanistic pathways through which this compound exerts its biological effects.

  • Case Studies :
    • In one study, derivatives were synthesized and tested for their interaction with specific protein targets involved in cancer progression, revealing promising results that warrant further investigation .
    • Another case highlighted the use of this compound in developing peptide-based vaccines, showcasing its versatility in immunological applications .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
Medicinal ChemistryBuilding block for therapeuticsAnticancer and antiviral activities observed
Peptide SynthesisProtected amino acid in SPPSImproved stability and bioavailability
Drug DevelopmentScaffold for new drug designEnhanced targeted delivery systems
Research & DevelopmentMechanistic studies on biological effectsPromising interactions with cancer-related proteins

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Variations

The target compound is compared to analogs with modifications in:

  • Bicyclic ring system (e.g., [3.1.0] vs. [2.2.1] or [4.2.0]).
  • Position of carboxylic acid (1- vs. 3- or 6-position).
  • Stereochemistry (1S,5R vs. 1R,3S,5R).
  • Substituent groups (e.g., Fmoc vs. alternative protecting groups).

Comparative Data Table

Compound Name CAS Number Molecular Formula Bicyclo System Carboxylic Acid Position Key Differences Applications/Findings References
(1S,5R)-2-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[3.1.0]hexane-1-carboxylic acid 1936574-25-2 C₂₁H₁₉NO₄ [3.1.0] 1 Reference compound; Fmoc-protected nitrogen and 1-carboxylic acid. Peptide synthesis, conformational studies
(1R,3S,5R)-2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-azabicyclo[3.1.0]hexane-3-carboxylic acid 56071-60-4 C₂₁H₁₉NO₄ [3.1.0] 3 Stereochemical inversion (1R vs. 1S) and carboxylic acid at 3-position. Not explicitly stated; likely peptide R&D
(1S,2R,5R)-3-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3-azabicyclo[3.1.0]hexane-2-carboxylic acid EN300-657204 C₂₂H₂₁NO₄ [3.1.0] 2 Additional methyl group; carboxylic acid at 2-position. Chiral building block in drug discovery
7-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-7-azabicyclo[2.2.1]heptane-2-carboxylic acid EN300-768703 C₂₂H₂₁NO₄ [2.2.1] 2 Larger bicyclo[2.2.1]heptane ring; altered ring strain and solubility. Medicinal chemistry scaffold
(5R,8S,Z)-1-(9H-Fluoren-9-yl)-5-isopropyl-3,6,9-trioxo-8-(tritylthiomethyl)-... Patent-derived Complex [4.2.0] Multiple Extended heterocyclic system with trioxo and tritylthio groups. Antibiotic development (hypothetical)

Detailed Analysis of Structural and Functional Differences

(a) Bicyclo[3.1.0]hexane vs. Bicyclo[2.2.1]heptane
  • Target Compound ([3.1.0]) : The compact [3.1.0] system imposes significant torsional strain, limiting rotational freedom and enhancing binding specificity in peptide targets .
(b) Carboxylic Acid Positional Isomerism
  • 1-Carboxylic Acid (Target) : Positioned at the bridgehead, this configuration enhances hydrogen-bonding interactions in enzyme-active sites .
  • 3-Carboxylic Acid (CAS 56071-60-4) : The shifted carboxyl group may alter charge distribution, affecting solubility and receptor affinity .
(c) Stereochemical Variations
(d) Functional Group Modifications
  • Fmoc vs. Alternative Protecting Groups : While the target uses Fmoc for nitrogen protection, analogs like those in and employ piperazine or azetidine-based groups, altering stability under acidic conditions .

Research Findings and Pharmacological Relevance

  • Peptide Synthesis : The target compound’s rigid scaffold is exploited in constrained peptide libraries to mimic bioactive conformations .
  • Solubility Considerations: Non-polar analogs (e.g., bicyclo[2.2.1]heptane derivatives) may require n-hexane for extraction, as noted in marine sponge metabolite studies .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for introducing the Fmoc protecting group to the azabicyclo[3.1.0]hexane scaffold?

  • Methodological Answer : The Fmoc group is typically introduced using Fmoc-Cl (9H-fluoren-9-ylmethyl chloroformate) under basic conditions (e.g., N-ethyl-N,N-diisopropylamine in dichloromethane [DCM]) at controlled temperatures (-10°C to 20°C). This minimizes racemization and ensures high yields . For bicyclic scaffolds, steric hindrance may require extended reaction times or elevated temperatures (e.g., 25°C). Post-reaction purification via flash chromatography or recrystallization is critical to isolate the product .

Q. How can stereochemical integrity be preserved during synthesis?

  • Methodological Answer : Chiral resolution techniques, such as chiral HPLC or enzymatic resolution, are employed to confirm enantiopurity. For azabicyclo systems, stereochemical control during cyclization (e.g., using NovaSyn TGR resin for SPPS) is essential. Dynamic NMR or X-ray crystallography (as in ) can validate stereochemistry .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer : The compound’s GHS classification includes acute oral toxicity (H302), skin/eye irritation (H315/H319), and respiratory tract irritation (H335). Use PPE (gloves, goggles, lab coats), work in a fume hood, and avoid dust formation. Spills require immediate containment with inert absorbents (e.g., vermiculite) and disposal per hazardous waste protocols .

Advanced Research Questions

Q. How can discrepancies between theoretical and experimental NMR data be resolved?

  • Methodological Answer : Discrepancies often arise from solvent effects, conformational dynamics, or impurities. Use deuterated solvents for NMR, and cross-validate with computational modeling (DFT for chemical shifts). Purity must exceed 95% (confirmed via HPLC) to rule out impurity interference .

Q. What methodologies assess Fmoc group stability under solid-phase peptide synthesis (SPPS) conditions?

  • Methodological Answer : Stability is tested by exposing the compound to SPPS reagents (e.g., piperidine for Fmoc deprotection). Monitor degradation via LC-MS or MALDI-TOF. For azabicyclo derivatives, prolonged exposure to trifluoroacetic acid (TFA) during cleavage may necessitate alternative protecting groups .

Q. How can low coupling efficiency during peptide incorporation be addressed?

  • Methodological Answer : Optimize coupling reagents: HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with DIPEA (N,N-diisopropylethylamine) in DMF improves activation. Pre-activation (5–10 min) and extended coupling times (2–4 hours) enhance yields. Microwave-assisted synthesis may further accelerate reactions .

Q. What analytical techniques confirm the compound’s structural identity and purity?

  • Methodological Answer :

  • HPLC : Reverse-phase C18 columns (gradient: 5–95% acetonitrile/water + 0.1% TFA) assess purity.
  • Mass Spectrometry : MALDI-TOF or ESI-MS validates molecular weight (±1 Da tolerance).
  • FT-IR : Confirms carbonyl (C=O) and carbamate (N-C=O) functional groups .

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